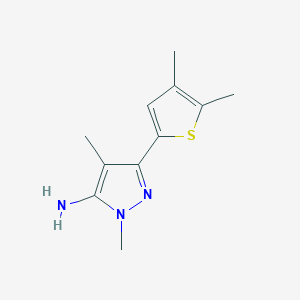
3-(4,5-Dimethylthiophen-2-yl)-1,4-dimethyl-1h-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,5-Dimethylthiophen-2-yl)-1,4-dimethyl-1h-pyrazol-5-amine is a heterocyclic compound that features a thiophene ring and a pyrazole ring. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 3-(4,5-Dimethylthiophen-2-yl)-1,4-dimethyl-1h-pyrazol-5-amine, can be achieved through several methods. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of various substrates under specific conditions:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent.
Fiesselmann Synthesis: This involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Industrial Production Methods
Industrial production of thiophene derivatives often involves scalable and efficient synthetic routes. The use of metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur or EtOCS2K provides a variety of substituted thiophenes in good yields . Additionally, the interaction between elemental sulfur and NaOtBu enables a facile single-step protocol for the synthesis of thiophene derivatives from 1,3-diynes .
Chemical Reactions Analysis
Types of Reactions
3-(4,5-Dimethylthiophen-2-yl)-1,4-dimethyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiophene derivatives can yield sulfoxides and sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
3-(4,5-Dimethylthiophen-2-yl)-1,4-dimethyl-1h-pyrazol-5-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4,5-Dimethylthiophen-2-yl)-1,4-dimethyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, leading to their biological effects . For example, some thiophene-based drugs act as voltage-gated sodium channel blockers, while others inhibit specific enzymes involved in inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Thiophene-2-carboxylic acid: A simple thiophene derivative used in various chemical syntheses.
Uniqueness
3-(4,5-Dimethylthiophen-2-yl)-1,4-dimethyl-1h-pyrazol-5-amine is unique due to its specific substitution pattern on the thiophene and pyrazole rings. This unique structure may confer distinct biological activities and chemical reactivity compared to other thiophene derivatives .
Biological Activity
3-(4,5-Dimethylthiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C10H14N4S
- Molecular Weight : 222.31 g/mol
- IUPAC Name : this compound
- CAS Number : 1478428-12-4
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression and inflammation.
- Receptor Binding : Molecular docking studies have indicated that it may bind effectively to receptors such as prostaglandin reductase (PTGR2), suggesting potential anti-inflammatory properties .
Anticancer Properties
Recent studies have highlighted the compound's anticancer potential. For instance:
- In vitro assays demonstrated that derivatives of pyrazole compounds exhibited significant antiproliferative activity against prostate cancer cell lines (PC-3 and DU-145). The most potent derivatives showed IC50 values lower than standard chemotherapeutics like 5-Fluoro Uracil (5-FU) .
Anti-inflammatory Effects
The compound's interaction with PTGR2 suggests it may reduce the synthesis of pro-inflammatory prostaglandins, thereby exhibiting anti-inflammatory effects. In silico studies have shown favorable binding interactions that support this hypothesis .
Case Studies and Research Findings
Pharmacological Profile
The pharmacological profile of this compound indicates a multifaceted approach to treating various conditions:
- Cancer Treatment : Potential as an effective agent in cancer therapy due to its ability to inhibit tumor growth.
- Anti-inflammatory Applications : Its role in modulating inflammatory pathways opens avenues for treating chronic inflammatory diseases.
Properties
Molecular Formula |
C11H15N3S |
|---|---|
Molecular Weight |
221.32 g/mol |
IUPAC Name |
5-(4,5-dimethylthiophen-2-yl)-2,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C11H15N3S/c1-6-5-9(15-8(6)3)10-7(2)11(12)14(4)13-10/h5H,12H2,1-4H3 |
InChI Key |
VGNVWKWFMDXQNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)C2=NN(C(=C2C)N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















